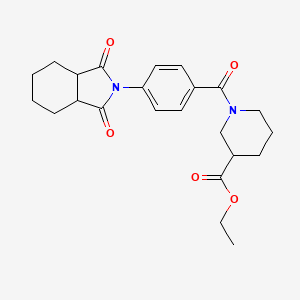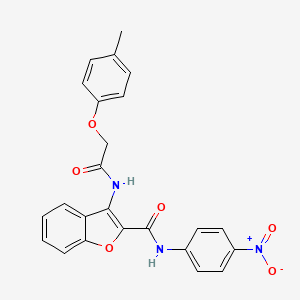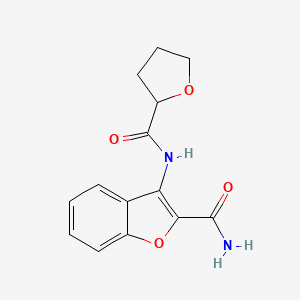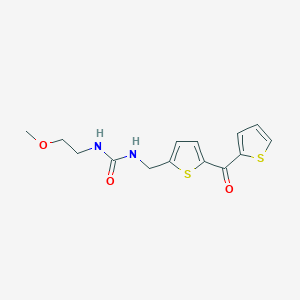
ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate is a complex organic molecule featuring a hexahydroisoindole core. It's notable for its multifunctional nature, having applications across various fields like medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of the core structure: hexahydro-1H-isoindole. This is done through a series of condensation reactions, followed by selective oxidation and esterification to introduce the ethyl group. The precise conditions include refluxing in appropriate solvents and the use of catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production may involve continuous flow processes, ensuring large-scale synthesis with minimal impurity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification, while automation allows for consistent batch production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: Can be oxidized to introduce ketone functionalities.
Reduction: Possible reduction to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution can modify the benzoyl and piperidine rings.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Including lithium aluminum hydride.
Substitution reagents: Such as alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Forms ketone-substituted derivatives.
Reduction: Yields amine or hydroxyl-substituted compounds.
Substitution: Results in a variety of substituted benzoyl and piperidine structures.
Scientific Research Applications
Chemistry
This compound serves as a building block for more complex molecules in synthetic organic chemistry. It's used in studying reaction mechanisms and developing new synthetic pathways.
Biology
In biological contexts, it is explored for its potential as a modulator of biological processes, given its structural similarity to bioactive molecules.
Medicine
Its unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific cellular targets to treat diseases.
Industry
Used in material sciences, particularly in creating novel polymers and as a precursor in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to observed effects.
Comparison with Similar Compounds
Compared to similar compounds, such as ethyl 1-benzoylpiperidine-3-carboxylate and isoindoline derivatives:
Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate: has a distinctive hexahydroisoindole core, making it unique.
Similar Compounds: Benzoylpiperidine derivatives, isoindoline-based compounds. These lack the multifunctional versatility seen in the target compound.
List of Similar Compounds
Ethyl 1-benzoylpiperidine-3-carboxylate
Hexahydroisoindole derivatives
Substituted benzoylpiperidines
Isoindoline-based compounds
This should provide a comprehensive overview of this compound. What aspect stands out to you the most?
Properties
IUPAC Name |
ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-2-30-23(29)16-6-5-13-24(14-16)20(26)15-9-11-17(12-10-15)25-21(27)18-7-3-4-8-19(18)22(25)28/h9-12,16,18-19H,2-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVAZHHVMVDXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)



![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2716525.png)
![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)


![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)
![6-hydroxyspiro[4.5]decan-8-one](/img/structure/B2716537.png)
